molecular formula C22H26FN3O4S B2443833 N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 877817-17-9

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2443833
CAS No.: 877817-17-9
M. Wt: 447.53
InChI Key: MEBYOGOWHVOUOE-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-4-10-20(11-5-16)31(29,30)26-14-2-3-19(26)15-25-22(28)21(27)24-13-12-17-6-8-18(23)9-7-17/h4-11,19H,2-3,12-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBYOGOWHVOUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Preparation of 4-fluorophenethylamine: This can be synthesized through the reduction of 4-fluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of N-(4-fluorophenethyl)-2-bromoacetamide: This intermediate is prepared by reacting 4-fluorophenethylamine with bromoacetyl bromide in the presence of a base such as triethylamine.

    Formation of the tosylpyrrolidine intermediate: Tosylpyrrolidine is synthesized by reacting pyrrolidine with tosyl chloride in the presence of a base like sodium hydroxide.

    Coupling reaction: The final step involves coupling N-(4-fluorophenethyl)-2-bromoacetamide with the tosylpyrrolidine intermediate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the fluorophenethyl group.

    Reduction: Reduced forms of the oxalamide linkage.

    Substitution: Substituted derivatives at the fluorophenethyl group.

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptor sites, while the tosylpyrrolidinyl moiety could influence the compound’s binding affinity and specificity. The oxalamide linkage plays a crucial role in stabilizing the overall structure and facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(4-bromophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(4-methylphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the phenethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17H20FNO3S
  • Molecular Weight : 335.41 g/mol
  • CAS Number : 1914148-52-9

The presence of a fluorophenethyl group and a tosylpyrrolidine moiety suggests potential interactions with biological targets, particularly in the central nervous system and for antiviral activity.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives of oxadiazole compounds have shown significant antiviral effects against Zika virus (ZIKV) and other flaviviruses, indicating that similar structural motifs may confer antiviral properties .

2. Neuropharmacological Effects

Compounds containing pyrrolidine rings have been studied for their neuropharmacological effects. The tosylpyrrolidine structure in this compound may enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
Antiviral1,2,4-Oxadiazole derivativesPotent activity against ZIKV; structure-activity relationship indicates favorable substitutions .
NeuropharmacologicalPyrrolidine derivativesPotential for CNS penetration; modulation of neurotransmitter systems observed in similar compounds .

Case Study: Antiviral Screening

A study focusing on the antiviral properties of related compounds found that structural modifications significantly impacted efficacy against ZIKV. The incorporation of aromatic groups like fluorophenyl enhanced activity, suggesting that this compound could exhibit similar benefits .

The proposed mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis.
  • Modulation of Neurotransmitter Release : The pyrrolidine component may influence GABAergic or dopaminergic pathways, potentially providing therapeutic effects in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between functionalized amines and oxalic acid derivatives. For example, TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and TEA (triethylamine) are used as coupling agents to form the oxalamide bond. Purification often employs column chromatography or recrystallization, with yields ranging from 30% to 55% depending on substituent complexity . Key intermediates like the tosylpyrrolidinylmethyl group are synthesized via multi-step protocols involving SN2 reactions or reductive amination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming connectivity and stereochemistry, particularly for distinguishing diastereomers in chiral pyrrolidine or piperidine moieties .
  • LC-MS/HRMS : Validates molecular weight and purity, with APCI+ or ESI+ modes commonly used .
  • HPLC : Assesses purity (>95% is typical for biological assays) and resolves stereoisomers using chiral columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, dioxane) enhance coupling efficiency, while elevated temperatures (40–60°C) accelerate reaction rates .
  • Acid Scavengers : Use of K2CO3 or TEA minimizes side reactions during deprotection steps (e.g., tert-butyl carbamate removal) .
  • Automation : Automated reactors ensure reproducibility in industrial-scale syntheses, though lab-scale reactions require manual monitoring for exothermic events .

Q. How are stereochemical challenges addressed during synthesis?

  • Methodological Answer :

  • Chiral Resolutions : Diastereomeric mixtures (e.g., 1:1 isomer ratios) are separated using chiral HPLC columns or recrystallization .
  • Stereoselective Synthesis : Asymmetric catalysis (e.g., chiral auxiliaries in pyrrolidine formation) or kinetic control minimizes unwanted isomers .
  • Computational Modeling : Predicts steric hindrance and guides substituent placement to favor desired configurations .

Q. What strategies identify biological targets and mechanisms of action?

  • Methodological Answer :

  • Target Fishing : Computational docking (e.g., AutoDock Vina) screens protein databases (e.g., PDB) to predict binding affinities for enzymes or receptors .
  • Mutagenesis Studies : Site-directed mutagenesis of candidate targets (e.g., HIV entry inhibitors) validates binding interactions observed in silico .
  • Pathway Analysis : Transcriptomics/proteomics profiles (e.g., RNA-seq) reveal downstream effects on cellular pathways, such as apoptosis or inflammation .

Q. How should discrepancies in biological assay data be analyzed?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC to rule out impurities (e.g., dimerization byproducts) affecting activity .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure uniform dissolution in cellular assays .
  • Dose-Response Curves : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC50/EC50 consistency .

Q. How are structure-activity relationships (SAR) established for this compound?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs with modified fluorophenyl, tosyl, or pyrrolidine groups to assess impact on potency .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with biological data (e.g., antiviral IC50) .

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